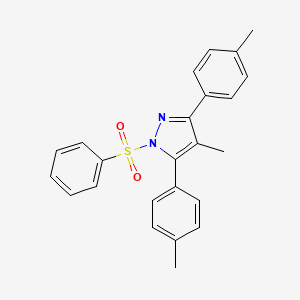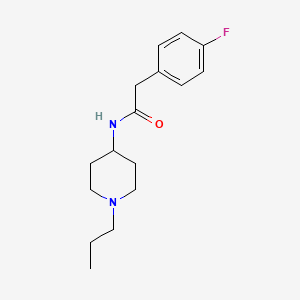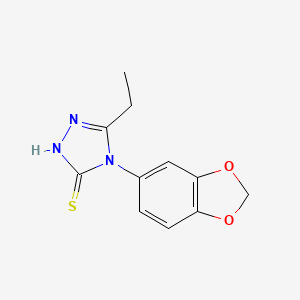![molecular formula C15H22N2O3 B4702130 1-Butan-2-yl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B4702130.png)
1-Butan-2-yl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea
概要
説明
1-Butan-2-yl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea is a synthetic organic compound that features a unique combination of functional groups, including a urea moiety and a benzodioxin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butan-2-yl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with an appropriate isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme can be represented as follows:
Starting Materials: 2,3-dihydro-1,4-benzodioxin-6-amine and butan-2-yl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by filtration, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-Butan-2-yl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted urea derivatives with new functional groups replacing the original substituents.
科学的研究の応用
1-Butan-2-yl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Chemistry: It is used as an intermediate in the synthesis of other valuable compounds and materials.
作用機序
The mechanism of action of 1-Butan-2-yl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
類似化合物との比較
Similar Compounds
1-Butan-2-yl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]carbamate: Similar structure but with a carbamate group instead of a urea group.
1-Butan-2-yl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea: Similar structure but with a thiourea group instead of a urea group.
1-Butan-2-yl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]amide: Similar structure but with an amide group instead of a urea group.
Uniqueness
1-Butan-2-yl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the urea moiety and the benzodioxin ring allows for diverse interactions with molecular targets, making it a valuable compound for various applications.
特性
IUPAC Name |
1-butan-2-yl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-10(2)16-15(18)17-11(3)12-5-6-13-14(9-12)20-8-7-19-13/h5-6,9-11H,4,7-8H2,1-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMBATYRBDZGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(C)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluorophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4702060.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B4702065.png)
![2-CHLORO-4-FLUOROBENZYL [4-ISOPROPYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4702082.png)

![4-methoxy-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4702094.png)

![methyl 4-oxo-4-[(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]butanoate](/img/structure/B4702114.png)
![6-[4-(3,4-dimethylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4702120.png)


![3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL](/img/structure/B4702142.png)
![(5E)-5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4702153.png)
![2-[({5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}methyl)thio]-1,3-benzothiazole](/img/structure/B4702157.png)
